3-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
3-[5-(chloromethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-2-6-16-11(8-13)7-12(15-16)10-4-3-5-14-9-10/h1,3-5,7,9H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMNPQBYTKWTBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2=CN=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine , with the CAS number 2091715-21-6, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 231.68 g/mol. The presence of the chloromethyl group and the pyrazole ring contributes to its unique biological profile.
Biological Activities
Research indicates that pyrazole derivatives can exhibit a wide range of biological activities, including:
- Anticancer Activity : Studies have shown that certain pyrazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, which may be attributed to their ability to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines.
- Analgesic Effects : Some studies suggest that these compounds may also exhibit analgesic properties, making them potential candidates for pain management therapies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research has indicated that:
| Substituent | Effect on Activity |
|---|---|
| Chloromethyl | Enhances binding affinity to target proteins |
| Propynyl group | May contribute to increased lipophilicity and bioavailability |
| Variations in the pyrazole ring | Can affect selectivity towards specific biological targets |
Case Study 1: Anticancer Activity
In a study evaluating a series of pyrazole derivatives, compounds similar to this compound were found to inhibit the proliferation of human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 µM to 30 µM, indicating significant cytotoxicity compared to control groups .
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory properties of various pyrazole derivatives, including our compound of interest. In vitro assays demonstrated that these compounds could significantly reduce nitric oxide production in activated macrophages, suggesting a mechanism for their anti-inflammatory action .
Comparison with Similar Compounds
Ligands with Propargyl-Pyrazolylpyridine Backbones
Compound : 2-(1-(Prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
- Structure : Lacks the chloromethyl group but retains the propargyl-pyridylpyrazole core.
- Applications : Serves as a bifunctional ligand for polynuclear metal complexes (e.g., Pt, Ru) due to the alkynyl and chelating pyridylpyrazole units .
- Key difference : Absence of chloromethyl limits its utility in further derivatization but simplifies synthesis.
Pyrazolylpyridine Derivatives with Aromatic Ethers
Compounds: 5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8o–8q)
- Structure: Features cyclopropyl, difluorophenoxy, and isopropoxy substituents.
- Applications : Designed as dihydroorotate dehydrogenase (DHODH) inhibitors. Bulky substituents enhance target binding but reduce synthetic versatility.
- Key difference : Electron-withdrawing fluorine atoms and steric hindrance contrast with the reactive chloromethyl group in the target compound.
Propanamide-Substituted Analogues
Compound : 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide
- Structure : Propanamide replaces propargyl and chloromethyl groups.
- Properties : Planar pyridylpyrazole unit with hydrogen-bonding capability via the amide group, improving solubility.
Halogenated and Trifluoromethyl Derivatives
Compounds : 1-(3-Chloropyridin-2-yl)propan-2-one, 3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile
- Structure : Chloropyridinyl or trifluoromethylpyrazole groups.
- Properties : Trifluoromethyl enhances metabolic stability; chloropyridinyl increases lipophilicity.
- Key difference : The target compound’s chloromethyl group offers a reactive handle absent in these derivatives.
Structural and Functional Analysis
Reactivity
Preparation Methods
Pyrazole Ring Construction and Functionalization
One approach involves starting from 3-hydrazinopyridine dihydrochloride and 3-ethoxyacrylonitrile to form a pyrazole intermediate, as described in patent CA2954345A1. This method includes:
- Cyclization of 3-hydrazinopyridine dihydrochloride with 3-ethoxyacrylonitrile in a (C1-C4) aliphatic alcohol at 25–100 °C in the presence of an alkali metal alkoxide to yield 3-(3-amino-1H-pyrazol-1-yl)pyridine.
- Conversion of the amino group to a chloro group via a Sandmeyer reaction using sodium nitrite and copper chloride under cold conditions (0–25 °C), producing 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
Although this patent focuses on 3-(3-chloro-1H-pyrazol-1-yl)pyridine, similar strategies can be adapted for the 5-(chloromethyl) substitution on pyrazole.
Introduction of Chloromethyl and Propargyl Groups
The chloromethyl substituent is typically introduced through chloromethylation reactions, often involving chloromethyl reagents or chlorination of hydroxymethyl precursors. The propargyl group (prop-2-yn-1-yl) is introduced by alkylation of the pyrazole nitrogen with propargyl halides under basic conditions.
For example, the synthesis of closely related compounds such as 3-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine involves:
Coupling with Pyridine
Coupling the pyrazole intermediate to the pyridine ring is achieved via nucleophilic substitution or condensation reactions. For example, potassium carbonate in N,N-dimethylformamide at elevated temperatures (around 70 °C) facilitates the reaction between chloromethyl-substituted pyrazole and pyridine derivatives to form the target molecule.
Representative Preparation Procedure (Adapted)
Analytical and Purification Data
- Purification is commonly performed by silica gel chromatography using ethyl acetate and hexanes mixtures as eluents.
- Characterization includes ^1H NMR spectroscopy, showing characteristic signals for pyrazole and pyridine protons, chloromethyl methylene protons (~5.1 ppm singlet), and propargyl methylene protons.
- Mass spectrometry (ESI) confirms molecular ion peaks consistent with the molecular weight (~231.68 g/mol for the compound with chloromethyl and propargyl substituents).
Summary Table of Key Preparation Parameters
Research Findings and Considerations
- The Sandmeyer reaction provides a reliable method for converting amino-pyrazole intermediates to chloro-substituted pyrazoles, which are key for subsequent functionalization.
- The propargyl group introduction is typically straightforward via alkylation, but requires control to avoid over-alkylation or side reactions.
- Chloromethylation is sensitive and may require careful reagent choice to avoid side reactions or decomposition.
- The coupling step with pyridine derivatives benefits from polar aprotic solvents and mild bases to achieve good yields.
- Purity and yield optimization often involve fine-tuning reaction times, temperatures, and purification protocols.
Q & A
Q. Basic
- X-ray diffraction (XRD): Essential for unambiguous confirmation of the pyrazolylpyridine scaffold and substituent positions, as demonstrated in structurally similar compounds .
- NMR spectroscopy: ¹H/¹³C NMR resolves the chloromethyl (-CH₂Cl) and propynyl (-C≡CH) groups, with characteristic shifts for aromatic protons on the pyridine and pyrazole rings .
- Mass spectrometry (HRMS): Validates molecular weight and isotopic patterns for Cl and N atoms .
How do substituents like chloromethyl and prop-2-yn-1-yl influence the compound’s reactivity and biological activity?
Q. Advanced
- Chloromethyl group (-CH₂Cl): Enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols) for further derivatization. It may also increase lipophilicity, affecting membrane permeability in biological assays .
- Propynyl group (-C≡CH): Provides a handle for click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to append functional groups. The triple bond’s electron-withdrawing nature may stabilize the pyrazole ring during synthesis .
- Synergistic effects: The combination of these groups could modulate interactions with biological targets, such as enzymes or receptors, by altering steric and electronic profiles .
What strategies optimize regioselectivity in pyrazole ring substitution during synthesis?
Q. Advanced
- Catalyst selection: Heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) improve regiocontrol in cyclization steps by stabilizing transition states .
- Multi-component reactions: Using α-bromo-N-tosylhydrazones with alkynylpyridines and NH-azoles allows precise control over substituent placement .
- Temperature modulation: Lower temperatures favor kinetic control, reducing side reactions from competing pathways (e.g., over-alkylation) .
How can researchers address contradictory data on reaction yields or biological activity reported in literature?
Q. Advanced
- Reaction condition auditing: Variables like solvent polarity (e.g., THF vs. DMF) and catalyst loading significantly impact yields. Reproduce protocols with rigorous control of moisture and oxygen levels .
- Biological assay standardization: Discrepancies in IC₅₀ values may arise from differences in cell lines, assay buffers, or incubation times. Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) .
- Computational modeling: Density functional theory (DFT) can predict substituent effects on reactivity or binding affinity, resolving contradictions between experimental observations .
What are the challenges in scaling up synthesis while maintaining purity?
Q. Advanced
- Purification bottlenecks: Chromatography is impractical for large-scale synthesis. Alternatives include recrystallization (optimize solvent mixtures) or continuous flow reactors to enhance reproducibility .
- Byproduct management: Propynyl groups may undergo undesired polymerization under heating. Use radical inhibitors (e.g., BHT) and inert atmospheres to suppress side reactions .
- Quality control: Implement inline analytical tools (e.g., PAT for real-time HPLC monitoring) to ensure ≥95% purity, critical for biological studies .
How does the compound’s structure compare to other pyrazolylpyridine derivatives in medicinal chemistry?
Q. Basic
- Core scaffold: The pyrazolylpyridine motif is a privileged structure in drug design, seen in kinase inhibitors and antimicrobial agents .
- Differentiation: Unlike simpler analogs (e.g., 2-(1H-pyrazol-3-yl)pyridine), the chloromethyl and propynyl groups enable covalent binding or targeted functionalization, expanding therapeutic potential .
What methodologies characterize the compound’s interactions with biological targets?
Q. Advanced
- Surface plasmon resonance (SPR): Quantifies binding kinetics to proteins (e.g., kinases) .
- X-ray crystallography: Resolves binding modes in enzyme active sites, guiding structure-activity relationship (SAR) studies .
- Metabolic stability assays: Liver microsome studies assess susceptibility to cytochrome P450-mediated degradation, informing prodrug strategies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
